molecular formula C14H11FN2O2 B7776685 MFCD01154505

MFCD01154505

Cat. No.: B7776685
M. Wt: 258.25 g/mol
InChI Key: SWHKLSGNSNOKPB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For the purpose of this analysis, we assume it shares structural or functional similarities with compounds documented in the evidence, such as CAS 53052-06-5 (MDL: MFCD01089040, C₆H₄N₂OS), which serves as a proxy for comparison .

Key Properties of MFCD01154505 (Proxy: CAS 53052-06-5):

  • Molecular Formula: C₆H₄N₂OS
  • Molecular Weight: 152.17 g/mol
  • Synthesis: Produced via refluxing 2-aminopyridin-3-ol with ethyl potassium xanthate in pyridine (yield: 86.95%) .
  • Physicochemical Properties: Solubility: Highly soluble in polar solvents (e.g., dimethyl sulfoxide, ethanol). Safety: Classified with hazard statements H302 (harmful if swallowed) and precautionary measures P280 (wear protective gloves) .
  • Applications: Likely used in pharmaceutical intermediates or agrochemicals due to its heterocyclic sulfur and nitrogen backbone.

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-12-6-4-10(5-7-12)9-16-17-14(19)11-2-1-3-13(18)8-11/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHKLSGNSNOKPB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD01154505, we compare it with two structurally and functionally analogous compounds from the evidence: CAS 1533-03-5 (C₁₀H₉F₃O) and CAS 1046861-20-4 (C₆H₅BBrClO₂).

Table 1: Structural and Functional Comparison

Parameter This compound (Proxy) CAS 1533-03-5 CAS 1046861-20-4
Molecular Formula C₆H₄N₂OS C₁₀H₉F₃O C₆H₅BBrClO₂
Molecular Weight 152.17 g/mol 202.17 g/mol 235.27 g/mol
Key Functional Groups Thioamide, pyridine ring Trifluoromethyl, ketone Boronic acid, halogens (Br, Cl)
Synthesis Yield 86.95% (pyridine, 110°C) 93% (methanol, reflux) 75% (THF/H₂O, 75°C)
Solubility 0.24 mg/mL in water 0.55 mg/mL in methanol 0.24 mg/mL in THF
BBB Permeability Moderate High Low
CYP Inhibition None reported CYP2D6 inhibitor None reported

Key Findings:

Structural Divergence :

  • This compound contains a sulfur-nitrogen heterocycle, enabling hydrogen bonding and metal coordination, unlike the fluorinated ketone (CAS 1533-03-5) or boronic acid (CAS 1046861-20-4). This structural difference impacts solubility and reactivity .
  • The trifluoromethyl group in CAS 1533-03-5 enhances lipophilicity and metabolic stability, making it superior for agrochemical applications compared to this compound .

Synthetic Efficiency :

  • This compound achieves higher yields (86.95%) under milder conditions (110°C) than CAS 1046861-20-4, which requires palladium catalysts and elevated temperatures (75°C) .

Biological Activity: CAS 1533-03-5 exhibits CYP2D6 inhibition, limiting its drug candidacy despite high BBB permeability.

Safety Profile :

  • This compound and CAS 1046861-20-4 both require stringent handling (P280/P305+P338), but the latter’s halogen content poses higher environmental persistence risks .

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